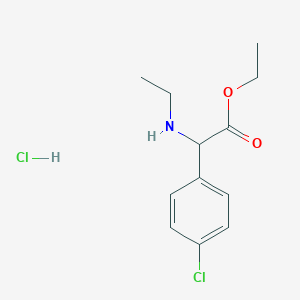
Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2•HCl . It has a molecular weight of 278.17 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride consists of a benzene ring (phenyl group) substituted with a chlorine atom at the 4th position. This phenyl group is attached to an ethylaminoacetate group through a single bond .Physical And Chemical Properties Analysis
Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride is a powder that should be stored at room temperature . It has a predicted refractive index of 1.52 .科学的研究の応用
Antimuscarinic Activity
The synthesis and antimuscarinic activity of a related compound, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen, demonstrates a method that involves the hydrolysis of [2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride. This compound, although not directly Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride, shows the chemical manipulation of similar compounds to achieve biological activity. The synthetic pathway involves basic solution hydrolysis, acidic pH adjustment, and treatment with diphenylpropionic acid, yielding a product with antimuscarinic activities but significantly less potent than its parent compound, aprophen (Brown et al., 1993).
Synthesis for Drug Development
An improved synthesis of Clopidogrel Sulfate demonstrates a pathway involving the condensation of related chlorophenyl compounds, showcasing the pharmaceutical application in creating intermediates for drug development. This process includes esterification, optical resolution, and condensation reactions to produce critical intermediates for Clopidogrel, a widely used antiplatelet drug. This example highlights the versatility of chlorophenyl compounds in synthesizing medically relevant agents with high yield and quality suitable for industrialization (Hu Jia-peng, 2012).
Structural and Computational Study
The crystal structure, FT-IR, FT-Raman, and 1H NMR analysis of a thioamide derivative closely related to Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride demonstrates the application of various spectroscopic and computational techniques to understand the chemical structure and properties of chlorophenyl compounds. This study provided insights into the compound's molecular structure, vibrational frequencies, and optimized geometry, highlighting the importance of computational studies in complementing experimental data for chemical research (Prasanth et al., 2015).
Safety and Hazards
This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled, and it can be harmful if swallowed . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
将来の方向性
While specific future directions for the research and application of Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride are not mentioned in the sources I found, it’s clear that this compound is of interest in the field of proteomics research . As with any compound used in research, future studies will likely aim to further elucidate its properties, potential applications, and safety profile.
特性
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERWVLAKAIKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

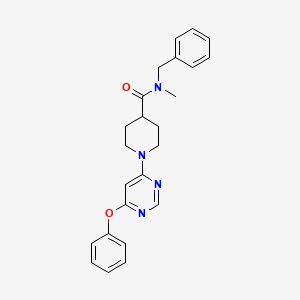

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
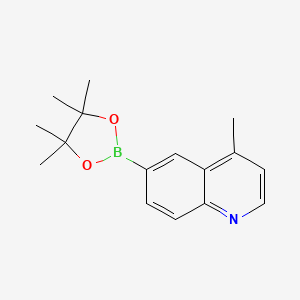
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
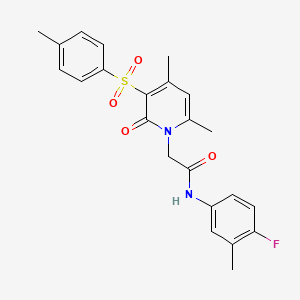
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
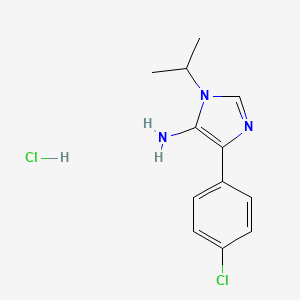

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)
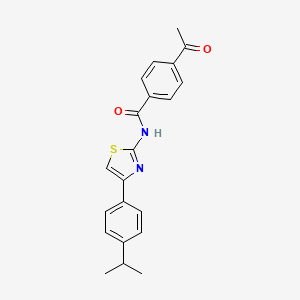
![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)